molecular formula C22H28N4 B12200556 N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12200556
M. Wt: 348.5 g/mol
InChI Key: HGBMTSQJXKFGKK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine: is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the pyrimidine moiety through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact mechanism of action can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[3,4-d]pyrimidin-7-amine
  • N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Comparison: Compared to similar compounds, N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique structural features and chemical properties. The presence of the cyclohexyl group and the specific arrangement of the pyrazolo[1,5-a]pyrimidine core contribute to its distinct reactivity and potential applications. This compound may exhibit different biological activities or chemical reactivity compared to its analogs, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

N-cyclohexyl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H28N4/c1-15(2)19-14-20(23-18-12-8-5-9-13-18)26-22(24-19)21(16(3)25-26)17-10-6-4-7-11-17/h4,6-7,10-11,14-15,18,23H,5,8-9,12-13H2,1-3H3

InChI Key

HGBMTSQJXKFGKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4CCCCC4

Origin of Product

United States

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